molecular formula C19H23N5O B12908728 N-benzyl-6-(cyclohexylmethoxy)-7H-purin-2-amine CAS No. 651733-94-7

N-benzyl-6-(cyclohexylmethoxy)-7H-purin-2-amine

Cat. No.: B12908728
CAS No.: 651733-94-7
M. Wt: 337.4 g/mol
InChI Key: SYWJORLYOOAWGK-UHFFFAOYSA-N
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Description

N-benzyl-6-(cyclohexylmethoxy)-7H-purin-2-amine is a synthetic purine derivative designed for research into serine/threonine protein kinases. This compound is of significant interest in oncology research, particularly in the study of cell cycle regulation and centrosome separation . Purine-based analogues, like this one, are typically investigated as ATP-competitive inhibitors. They often function by binding to the kinase's ATP-binding site, forming key hydrogen bonds with the hinge region residues, such as Cys-89 and Glu-87 in the Nek2 kinase, thereby potentially inhibiting kinase activity and disrupting mitotic progression . The structural motif of a 6-alkoxy substituent, as seen in the cyclohexylmethoxy group, is known to be critical for occupying a lipophilic cavity in the kinase active site and is essential for maintaining inhibitory activity . Meanwhile, the N-benzyl group at the 8-position is a less common modification that may influence the compound's binding affinity and selectivity profile against related kinases like CDK2. Researchers utilize this compound and its analogues as chemical tools to elucidate the role of kinases like Nek2 in centrosome amplification and chromosomal instability, which are hallmarks of various cancers including breast, ovarian, and prostate cancer . This product is intended For Research Use Only and is not approved for human or veterinary diagnosis or therapeutic applications.

Properties

CAS No.

651733-94-7

Molecular Formula

C19H23N5O

Molecular Weight

337.4 g/mol

IUPAC Name

N-benzyl-6-(cyclohexylmethoxy)-7H-purin-2-amine

InChI

InChI=1S/C19H23N5O/c1-3-7-14(8-4-1)11-20-19-23-17-16(21-13-22-17)18(24-19)25-12-15-9-5-2-6-10-15/h1,3-4,7-8,13,15H,2,5-6,9-12H2,(H2,20,21,22,23,24)

InChI Key

SYWJORLYOOAWGK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=NC(=NC3=C2NC=N3)NCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Key Steps in Purine Derivative Synthesis

  • Formation of the Purine Core :

    • The synthesis begins with simpler purine derivatives or precursors such as 6-chloropurines or 6-vinylpurines.
    • Functionalization at position 6 is achieved by conjugate addition reactions using nucleophiles like amines, alcoholates, or thiolates.
  • Substitution Reactions :

    • Alcoholates (e.g., cyclohexylmethoxide) are introduced at position 6 via nucleophilic substitution to form the cyclohexylmethoxy group.
    • Benzylation at the amine group (position 2) is performed using benzaldehyde derivatives in the presence of catalysts.
  • Catalytic Hydrogenation :

    • Hydrogenation of intermediates (such as imines) formed during benzylation is carried out using palladium-based catalysts.

Specific Reaction Pathways

Pathway A: Two-Step Functionalization

  • Step 1: Cyclohexylmethoxy Substitution :

    • A precursor purine (e.g., 6-chloropurine) reacts with cyclohexylmethanol under basic conditions to form the cyclohexylmethoxy group at position 6.
    • Typical solvents include ethanol or tetrahydrofuran (THF), and bases like potassium carbonate are used to facilitate the reaction.
  • Step 2: Benzylation :

    • Benzaldehyde reacts with the purine derivative in a water-miscible solvent (e.g., methanol or ethanol) to form an imine intermediate.
    • Subsequent catalytic hydrogenation using palladium on activated carbon produces the final benzylated product.

Pathway B: Conjugate Addition

  • Conjugate addition reactions involve nucleophiles directly attacking activated positions on vinylpurines or ethynylpurines.
  • Cyclohexylmethoxide and benzylamine are sequentially added to achieve dual functionalization at positions 6 and 2, respectively.

Reaction Conditions and Optimization

Reaction Conditions

Step Reactants Solvents Catalysts Temperature
Cyclohexylmethoxy substitution Cyclohexylmethanol, Purine precursor Ethanol, THF Potassium carbonate 50–80°C
Benzylation Benzaldehyde, Purine derivative Methanol, Ethanol Palladium on activated carbon Room temperature

Optimization Notes

  • Reaction yields depend significantly on temperature control and solvent choice.
  • Removing water formed during benzaldehyde reactions enhances imine formation efficiency.
  • Using high-purity catalysts ensures selective hydrogenation without over-reduction.

Data Table: Summary of Key Preparation Parameters

Parameter Cyclohexylmethoxy Substitution Benzylation
Reactants Cyclohexylmethanol, Purine precursor Benzaldehyde, Purine derivative
Solvent Ethanol, THF Methanol, Ethanol
Catalyst Potassium carbonate Palladium on activated carbon
Temperature 50–80°C Room temperature
Reaction Type Nucleophilic substitution Iminization followed by hydrogenation

Chemical Reactions Analysis

Types of Reactions: N-BENZYL-6-(CYCLOHEXYLMETHOXY)-1H-PURIN-2-AMINE can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogens for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-BENZYL-6-(CYCLOHEXYLMETHOXY)-1H-PURIN-2-AMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-BENZYL-6-(CYCLOHEXYLMETHOXY)-1H-PURIN-2-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Solubility :

  • The cyclohexylmethoxy group (e.g., in the target compound and NU6300) increases hydrophobicity, reducing aqueous solubility but enhancing membrane permeability .
  • Phenyl or benzyl groups at N2 (e.g., N-benzyl vs. N-phenyl analogs) improve interactions with aromatic residues in proteins, as seen in kinase inhibitors .

Phenoxy-substituted analogs (e.g., N-cyclohexyl-2-phenoxy-7H-purin-6-amine) show moderate solubility in polar solvents, enabling applications in aqueous-phase reactions . Sulfonylphenyl derivatives (e.g., NU6300) demonstrate targeted kinase inhibition, with the sulfonyl group critical for ATP-binding pocket interactions .

Synthetic Flexibility: Derivatives with urea or morpholinoethyl groups (e.g., compounds 16–18 in ) highlight the adaptability of the purine scaffold for tuning pharmacokinetic properties. These modifications improve water solubility and bioavailability .

Research Frontiers and Challenges

  • Thermodynamic Stability : Cyclohexylmethoxy groups may introduce steric hindrance, affecting binding kinetics. Comparative crystallographic studies (e.g., using SHELX ) could elucidate conformational preferences.
  • Bioavailability: While hydrophobic groups enhance membrane penetration, they may limit solubility. Co-solvent systems (e.g., DMSO/ethanol mixtures) are often required for in vitro assays .
  • Target Selectivity: Minor structural changes (e.g., benzyl vs. phenyl) significantly alter target specificity. For example, NU6300’s sulfonylphenyl group confers CDK2 selectivity over related kinases .

Biological Activity

N-benzyl-6-(cyclohexylmethoxy)-7H-purin-2-amine is a purine derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the modification of purine structures through various chemical reactions. Key steps include:

  • Formation of the Purine Core : The purine base is synthesized using established methods that involve condensation reactions.
  • Substitution Reactions : The introduction of the benzyl and cyclohexylmethoxy groups is achieved through nucleophilic substitution techniques, which enhance the compound's lipophilicity and biological activity.

Anticancer Properties

This compound has been evaluated for its anticancer properties, particularly its ability to inhibit cell proliferation in various cancer cell lines. Studies indicate that this compound exhibits significant cytotoxic effects against several cancer types:

  • Inhibition of CDK Activity : The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, it has been shown to inhibit CDK2 with an IC50 value in the low micromolar range, indicating potent activity against this target .
CompoundTargetIC50 (µM)
This compoundCDK20.21
O6-cyclohexylmethylpurineCDK1/CDK29/6

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Kinase Activity : The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation events necessary for cell cycle progression .
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to apoptosis in cancer cells, potentially through the activation of pro-apoptotic signaling pathways .

Case Studies

Several studies have documented the effects of this compound on different cancer models:

  • MCF-7 Breast Cancer Cells : In vitro studies demonstrated significant growth inhibition and apoptosis induction in MCF-7 cells treated with this compound, suggesting its potential as a therapeutic agent for breast cancer .
  • Ehrlich Ascites Carcinoma Model : The compound was tested in vivo using an Ehrlich ascites carcinoma model, where it exhibited notable anti-tumor activity, further supporting its potential application in cancer therapy .

Q & A

Basic Experimental Design: How can I synthesize N-benzyl-6-(cyclohexylmethoxy)-7H-purin-2-amine with high purity?

Answer:
A robust synthesis involves nucleophilic substitution at the purine C6 position. For example:

Substitution Reaction : React 2-fluoro-6-chloropurine with cyclohexylmethanol under anhydrous conditions using NaH as a base in THF (inert atmosphere, 0°C to reflux). Monitor H₂ gas evolution .

Benzylation : Introduce the benzylamine group via Buchwald-Hartwig coupling or direct alkylation, ensuring proper protection/deprotection steps (e.g., using TFA for Boc-group removal) .

Purification : Use flash chromatography (cyclohexane/ethyl acetate gradient) followed by crystallization (ethanol/water) to achieve >95% purity. Validate with LC-MS and ¹H/¹³C NMR .

Advanced Methodological Challenge: What strategies mitigate competing side reactions during alkoxy group introduction?

Answer:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce hydrolysis.
  • Temperature Control : Gradual warming from 0°C to 60°C minimizes undesired dimerization or over-alkylation .
  • Catalytic Additives : Pd(OAc)₂/Xantphos systems enhance regioselectivity in Suzuki-Miyaura couplings for benzyl group attachment .
  • In Situ Monitoring : Employ TLC or inline FTIR to track reaction progress and quench before byproduct formation.

Data Contradiction Analysis: How should I resolve discrepancies in ¹H NMR spectra of the final compound?

Answer:
Common issues and solutions:

  • Peak Splitting : Rotamers from restricted rotation of the benzyl group may cause splitting. Heat the sample to 60°C in DMSO-d₆ to coalesce peaks .
  • Impurity Peaks : Compare with spectra of intermediates (e.g., 6-cyclohexylmethoxy-2-fluoropurine) to identify residual starting materials. Repurify via preparative HPLC .
  • Solvent Artifacts : Ensure complete solvent removal under high vacuum. For hygroscopic samples, use deuterated chloroform with molecular sieves.

Theoretical Framework: What computational methods predict the compound’s binding affinity for kinase targets?

Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with CDK2 or Aurora kinases, leveraging ATP-binding site homology .
  • MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess conformational stability of the cyclohexylmethoxy group in hydrophobic pockets .
  • QSAR Models : Train models on purine derivatives with LogP values (e.g., iLOGP ≈ 0.44 for similar compounds) to correlate substituents with inhibitory activity .

Biological Evaluation: Which assays are suitable for assessing antiproliferative activity?

Answer:

  • In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ determination over 72 hours .
  • Kinase Inhibition Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target effects .
  • Apoptosis Markers : Perform Western blotting for caspase-3/7 activation and PARP cleavage in treated vs. control cells.

Advanced Purification: How do I optimize column chromatography for scale-up?

Answer:

  • Stationary Phase : Use C18 reverse-phase columns for polar impurities; silica gel (230–400 mesh) for nonpolar byproducts.
  • Gradient Elution : Start with 70:30 hexane/ethyl acetate, gradually increasing polarity to 50:50. Monitor with UV at 254 nm .
  • Process Automation : Implement flash chromatography systems (e.g., Biotage Isolera) for reproducible gram-scale runs .

Safety and Handling: What precautions are critical when handling NaH in the synthesis?

Answer:

  • Inert Atmosphere : Conduct reactions under N₂/Ar to prevent H₂ combustion. Use gas bubblers to vent H₂ .
  • Quenching : Slowly add ethanol to residual NaH at 0°C, followed by aqueous NH₄Cl.
  • PPE : Wear flame-resistant lab coats, face shields, and nitrile gloves. Store NaH in mineral oil under dry conditions .

Mechanistic Studies: How can isotopic labeling elucidate the compound’s metabolic pathway?

Answer:

  • ¹³C/²H Labeling : Synthesize the compound with ¹³C at the purine C2 position or deuterated benzyl group. Track metabolites via LC-HRMS in hepatocyte incubations .
  • Radiolabeling : Introduce ³H at the cyclohexylmethoxy group for autoradiography studies in rodent models.

Stability Profiling: What conditions accelerate degradation of this compound?

Answer:

  • Forced Degradation : Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 30% H₂O₂ (oxidative) at 40°C for 48 hours. Monitor via HPLC for:
    • Acidic : Cleavage of the benzylamine group.
    • Oxidative : Formation of purine N-oxide derivatives .
  • Photostability : Store in amber vials; UV light (254 nm) induces C6-O bond homolysis.

Interdisciplinary Collaboration: How can chemical engineers improve reaction yield in flow systems?

Answer:

  • Microreactor Design : Use continuous-flow reactors with Pd-coated channels for Suzuki couplings (residence time: 20 min, 80°C) .
  • Process Analytics : Integrate inline PAT tools (e.g., ReactIR) to monitor intermediate formation and adjust reagent feed rates dynamically.

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